molecular formula C20H15ClN2O2 B3458327 2-benzamido-N-(2-chlorophenyl)benzamide

2-benzamido-N-(2-chlorophenyl)benzamide

Cat. No.: B3458327
M. Wt: 350.8 g/mol
InChI Key: DDIYBAYJNIGWGU-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Scaffold in Medicinal Chemistry and Chemical Biology

The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern medicinal chemistry. wikipedia.org Its prevalence stems from its ability to form key interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules like enzymes and receptors. nih.gov This makes it a "privileged scaffold," a molecular framework that is able to bind to multiple, unrelated classes of protein targets. nih.govtandfonline.com

Benzamide and its derivatives are integral to a wide array of therapeutic agents, demonstrating activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govnanobioletters.com The versatility of the benzamide core allows chemists to synthesize large libraries of related compounds, each with finely tuned electronic and steric properties, to optimize binding affinity and biological activity. mdpi.com For instance, N-phenylbenzamides, a subclass to which 2-benzamido-N-(2-chlorophenyl)benzamide belongs, are recognized as potent antibacterial agents. nih.gov The structural simplicity and synthetic accessibility of the benzamide moiety continue to make it an attractive starting point for the design of new bioactive compounds. nih.govmdpi.com

Historical Context and Evolution of Benzamide Research

The study of benzamide itself dates back to early organic chemistry, with Justus von Liebig and Friedrich Wöhler observing its crystallization behavior. wikipedia.org Initially, research focused on its fundamental chemical properties and reactions. wikipedia.org However, the 20th century saw a dramatic shift towards exploring the biological applications of its derivatives.

The evolution of benzamide research is marked by the discovery that strategic substitutions on the phenyl ring or the amide nitrogen could lead to compounds with significant pharmacological effects. This has led to the development of drugs for a variety of conditions. nih.govwalshmedicalmedia.com Research has progressed from simple, monosubstituted benzamides to complex, multi-functionalized molecules. nih.govacs.org Modern research often employs advanced techniques like computational modeling and combinatorial chemistry to rationally design benzamide derivatives with high specificity for targets such as I-kappa B kinase (IKK) and enzymes associated with Alzheimer's disease. mdpi.comnih.gov The synthesis of N-phenylbenzamides has been explored through various methods, including palladium-catalyzed reactions, highlighting the ongoing innovation in accessing these valuable structures. utas.edu.au

Rationale for Comprehensive Investigation of this compound and Related N-Phenylbenzamides

The specific structure of this compound presents several features that justify detailed scientific inquiry. It is a member of the N-phenylbenzamide class, which has established biological relevance, particularly as potential antimicrobial and antiprion agents. nih.govnih.gov The investigation into such compounds is driven by the need for new therapeutic agents to combat drug-resistant pathogens and neurodegenerative diseases. nih.govnih.gov

The rationale for studying this particular molecule and its relatives includes:

Structure-Activity Relationship (SAR) Studies: The presence of a chlorine atom on the N-phenyl ring and the extended 2-benzamido group provides a unique substitution pattern. Synthesizing and testing such analogues helps researchers understand how specific structural modifications influence biological activity. nih.govmdpi.com For example, studies on related N-phenylbenzamides show that halogen substitutions can significantly impact antibacterial or antifungal potency. nih.govmdpi.com

Antiparasitic Potential: N-phenylbenzamide derivatives have been investigated as DNA minor groove binders targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites, which cause diseases like African trypanosomiasis. nih.govacs.org The specific arrangement of amide bonds in this compound could be explored for similar interactions.

Enzyme Inhibition: The benzamide scaffold is a known inhibitor of various enzymes. nih.govnih.gov Research into derivatives like this compound is often aimed at discovering new inhibitors for enzymes implicated in diseases such as cancer or neurodegeneration. mdpi.comnih.gov

The synthesis of novel benzamide derivatives is a continuous effort in medicinal chemistry to generate lead compounds for drug development. nih.govunivpancasila.ac.id The specific isomeric and substitution pattern of this compound makes it a candidate for inclusion in screening libraries to identify new biological activities.

Physicochemical Properties

While specific experimental data for this compound is not widely published, data for structurally related compounds can provide insights. For comparison, key properties of the parent compound Benzamide and a related isomer are presented below.

PropertyValue (for Benzamide)Value (for N-(2-benzamido-3-chlorophenyl)benzamide)
Molecular Formula C₇H₇NO wikipedia.orgC₂₀H₁₅ClN₂O₂ nih.gov
Molar Mass 121.14 g/mol wikipedia.org350.8 g/mol nih.gov
Appearance Off-white solid wikipedia.orgNot available
Melting Point 127-130 °C wikipedia.orgNot available
Solubility in Water 13.5 g/L at 25°C wikipedia.orgNot available
CAS Number 55-21-0 wikipedia.orgNot available

Research Findings on Related N-Phenylbenzamides

Research into N-phenylbenzamide derivatives has yielded significant findings across various biological activities.

Research AreaKey Findings on N-Phenylbenzamide Derivatives
Antiviral Activity A series of N-phenylbenzamide derivatives were synthesized and tested for anti-Enterovirus 71 (EV71) activity. Compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead with low micromolar inhibitory concentrations against EV71 strains. nih.gov
Antiparasitic Activity N-phenylbenzamide analogues have been studied as DNA minor groove binders targeting kinetoplastid parasites. nih.govacs.org Modifications to the core structure were shown to influence activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov
Antibacterial/Antifungal N-phenylbenzamides have demonstrated potential as broad-spectrum antibacterial and antifungal agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as Candida albicans. nih.govmdpi.com
Enzyme Inhibition Certain benzamide derivatives have been designed as inhibitors of I-kappa B Kinase (IKK) and enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE). mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamido-N-(2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-16-11-5-7-13-18(16)23-20(25)15-10-4-6-12-17(15)22-19(24)14-8-2-1-3-9-14/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIYBAYJNIGWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzamido N 2 Chlorophenyl Benzamide and Its Analogs

Strategic Design of Synthetic Routes for Complex Benzamide (B126) Derivatives

The creation of intricate molecules like 2-benzamido-N-(2-chlorophenyl)benzamide necessitates a well-thought-out synthetic strategy. This involves the careful selection of amide bond formation techniques and the efficient synthesis of necessary precursors.

The formation of an amide bond is a cornerstone of organic synthesis. unimi.it Historically, this has been achieved through the coupling of a carboxylic acid and an amine, often requiring the activation of the carboxylic acid. unimi.itnih.gov

Classical Methods: Traditional approaches frequently involve the conversion of a carboxylic acid to a more reactive derivative, such as an acyl chloride or acid anhydride. nih.gov These activated species then readily react with an amine to form the desired amide. Another common strategy employs coupling reagents that facilitate the reaction between the carboxylic acid and amine in a one-pot procedure. nih.govucl.ac.uk A variety of these reagents are available, each with its own advantages and limitations. researchgate.net

Contemporary Methods: In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly methods for amide bond formation. unimi.itresearchgate.net Catalytic approaches, which avoid the use of stoichiometric activating agents, are at the forefront of this evolution. ucl.ac.uk These methods often exhibit higher atom economy and generate less waste. Furthermore, innovative techniques such as electrochemical synthesis and photoredox catalysis are emerging as powerful tools for amide synthesis. unimi.itresearchgate.net

Table 1: Comparison of Amide Bond Formation Methods

Method Activating Agent/Catalyst Advantages Disadvantages
Acyl Halides Thionyl chloride, Oxalyl chloride High reactivity, readily available reagents. ucl.ac.uk Generates corrosive byproducts, sensitive to moisture.
Coupling Reagents DCC, EDC, HATU Mild reaction conditions, high yields. ucl.ac.uk Stoichiometric amounts of reagents required, byproduct removal can be challenging. nih.gov
Catalytic Amidation Boric acid, metal catalysts High atom economy, reduced waste. walisongo.ac.id May require specific catalysts and conditions, scope can be limited. ucl.ac.uk
Microwave-Assisted N/A Rapid reaction times, often improved yields. nih.govnih.gov Requires specialized equipment.
Enzymatic Synthesis Lipases, proteases High selectivity, environmentally benign. unimi.it Can be substrate-specific, may require specific reaction media.

This table provides a general overview of different amide bond formation methods.

The synthesis of this compound requires the preparation of two key precursors: 2-aminobenzamide (B116534) and a derivative of benzoic acid.

Synthesis of 2-aminobenzamide and its Analogs: The synthesis of the 2-aminobenzamide core can be approached in several ways. One common method involves the reduction of a 2-nitrobenzamide (B184338) derivative. Another strategy is the Hofmann rearrangement of a phthalimide. Derivatization of the amino group can be performed before or after the formation of the primary amide.

Synthesis of N-(2-chlorophenyl)benzamide Precursors: The N-(2-chlorophenyl)benzamide moiety is typically formed by the reaction of 2-chloroaniline (B154045) with an appropriately substituted benzoyl chloride. The synthesis of substituted benzoyl chlorides often starts from the corresponding benzoic acids, which can be derivatized to introduce various functional groups. nih.gov

The strategic derivatization of these intermediates allows for the creation of a diverse library of analogs. For instance, substitution on the phenyl ring of the benzoyl group or on the N-phenyl ring can be used to explore structure-activity relationships. nih.gov

Optimized Synthesis of this compound

The efficient synthesis of the target compound relies on the careful selection of reaction conditions and the application of modern synthetic techniques.

The formation of the amide bond in this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-aminobenzamide attacks the electrophilic carbonyl carbon of the activated benzoic acid derivative. This is followed by the elimination of a leaving group, resulting in the formation of the amide bond.

The kinetics of the reaction are influenced by several factors, including the nature of the solvent, the temperature, and the presence of any catalysts. Understanding these kinetic parameters is crucial for optimizing the reaction conditions to achieve high yields and purity in the shortest possible time.

Modern synthetic methods can significantly enhance the efficiency of the synthesis of this compound.

Catalytic Systems: The use of catalysts can provide a more sustainable alternative to traditional stoichiometric reagents. nih.govresearchgate.net For example, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. walisongo.ac.id Transition metal catalysts, such as those based on palladium or rhodium, can also be employed for the formation of C-N bonds. nih.govacs.org

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and purer products. preprints.orgresearchgate.net The synthesis of various benzamide derivatives has been successfully achieved using this technology. nih.govlookchem.com

Table 2: Effect of Microwave Irradiation on Benzamide Synthesis

Reaction Conventional Heating (Time) Microwave Irradiation (Time) Yield (%) Reference
Synthesis of 1,2-disubstituted benzimidazoles 60 min 5 min 99.9 preprints.org
Synthesis of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives 6-8 h 5-10 min Good to excellent lookchem.com
Synthesis of 4-arylazo-5-hydroxy-benzamide derivatives 2 h 3 min 65 nih.gov

This table illustrates the significant reduction in reaction times achieved with microwave-assisted synthesis compared to conventional heating for similar reactions.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. jddhs.com

Key Green Chemistry Principles in Benzamide Synthesis:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. jddhs.com

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. acs.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org

By incorporating these principles, the synthesis of this compound can be made more sustainable. This includes the use of catalytic methods, safer solvents, and energy-efficient techniques like microwave synthesis. researchgate.netgreenchemistry-toolkit.org

Parallel Synthesis and Library Generation for Structural Diversity of Benzamide Analogs

The exploration of chemical space is a cornerstone of modern drug discovery, and the systematic generation of compound libraries is a critical strategy for identifying novel bioactive molecules. For complex scaffolds like this compound, creating a wide array of analogs is essential for establishing robust Structure-Activity Relationships (SAR). Parallel synthesis and combinatorial chemistry are powerful methodologies that enable the rapid production of large, structurally diverse libraries of benzamide analogs. wikipedia.orgnih.gov These techniques facilitate the systematic modification of the core benzamide structure, allowing researchers to efficiently explore the impact of various substituents on biological activity.

The fundamental principle involves using a common chemical scaffold and reacting it with a diverse set of building blocks in a high-throughput manner. imperial.ac.uk This can be achieved through several strategies, most notably solution-phase parallel synthesis and solid-phase organic synthesis (SPOS).

Solution-Phase Parallel Synthesis

Solution-phase synthesis involves conducting reactions in solution, typically within multi-well plates or arrays of reaction vessels, which allows for numerous reactions to be run simultaneously under controlled conditions. acs.orgyoutube.com This approach is highly amenable to automation and accommodates a broad spectrum of classical organic reactions without the need for specialized linker chemistry. acs.org

A key advantage of solution-phase parallel synthesis is the direct applicability of well-established reaction protocols. For instance, the generation of benzamide analog libraries can be achieved through the palladium-catalyzed cross-coupling of functionalized benzamides with various building blocks. Research has demonstrated the synthesis of diverse libraries from o-iodobenzamides, which serve as versatile intermediates. nih.gov These intermediates can undergo a variety of coupling reactions to introduce structural diversity at specific points on the benzamide scaffold.

The table below outlines several palladium-catalyzed reactions that can be employed in the parallel synthesis of benzamide analogs, starting from a common halo-benzamide intermediate.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Benzamide Library Generation

Coupling Reaction Reagents/Catalyst System Building Block Introduced Resulting Functionality
Suzuki-Miyaura PdCl₂, KHCO₃, 4:1 DMF/H₂O Boronic acids (R-B(OH)₂) Aryl or heteroaryl groups
Sonogashira PdCl₂(PPh₃)₂, CuI, DIPA Terminal alkynes (R-C≡CH) Alkynyl groups
Heck Pd(OAc)₂, n-Bu₄NCl, Na₂CO₃ Alkenes (R-CH=CH₂) Alkenyl groups
Carbonylative Amidation CO (1 atm), PdCl₂(PPh₃)₂ Amines (R-NH₂) Amide groups

Data sourced from a study on the parallel synthesis of cyclic imidates from o-iodobenzamides, demonstrating versatile methods for diversification. nih.gov

This modular approach allows for the creation of a large matrix of compounds from a set of starting materials, significantly accelerating the discovery process. nih.gov

Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis is another powerful technique for library generation, where one of the starting materials is chemically anchored to an insoluble polymer resin or support. wikipedia.org A sequence of reactions is then carried out, and after each step, excess reagents and byproducts are simply washed away, greatly simplifying purification. tandfonline.com The final, purified compound is then cleaved from the solid support.

This method is particularly well-suited for multi-step syntheses required for complex libraries. For example, a library of amide-containing molecules was successfully generated using SynPhase™ Lanterns, a type of solid support. tandfonline.com In this process, primary amines were first attached to the solid support, followed by amide bond formation with a diverse set of carboxylic acids.

Table 2: Example of Solid-Phase Library Synthesis of Amide Ligands

Synthesis Stage Description Example Reagents
1. Anchorage A primary amine is attached to a Bromoacetal (BAL) linker on the solid support via reductive amination. 4-(4-Arylpiperazinyl)butanamines
2. Diversification The immobilized amine is reacted with a library of different carboxylic acids to form the amide bond. 21 different carboxylic acids (e.g., substituted benzoic acids, phenylacetic acids)
3. Cleavage The final amide products are cleaved from the solid support using an acid, such as trifluoroacetic acid (TFA). 95% TFA

This table illustrates a general workflow based on the solid-phase synthesis of dopamine (B1211576) D3 receptor ligands. tandfonline.com

The "split-pool" synthesis strategy, often used in conjunction with SPOS, enables the creation of exceptionally large "one-bead one-compound" libraries, containing potentially millions of distinct molecules for high-throughput screening. nih.gov

By combining these advanced synthetic methodologies with carefully chosen, diverse building blocks, researchers can efficiently generate extensive libraries of this compound analogs. This systematic exploration of the chemical space around the core scaffold is instrumental in identifying compounds with optimized properties and developing a deeper understanding of their biological interactions.

Elucidation of Molecular Structure and Conformational Analysis of 2 Benzamido N 2 Chlorophenyl Benzamide

High-Resolution Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-benzamido-N-(2-chlorophenyl)benzamide, providing detailed information about its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereochemical Insights

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the three phenyl rings and the two amide (N-H) protons. The chemical shifts of the aromatic protons would typically appear in the range of δ 7.0-8.5 ppm. The exact positions of these signals are influenced by the electronic effects of the substituents—the chloro group on one phenyl ring and the benzamido group on another. The amide protons are anticipated to appear as broad singlets at a downfield chemical shift, likely above δ 8.0 ppm, due to their acidic nature and involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbons of the two amide groups are expected to resonate at the most downfield positions, typically in the range of δ 165-175 ppm. spectrabase.com Aromatic carbons would generate a complex series of signals between δ 120-140 ppm. The carbon atoms bonded to the chlorine and nitrogen atoms would show characteristic shifts influenced by the electronegativity of these heteroatoms. For instance, in related benzamide (B126) structures, the carbon atoms of the amide group are observed around 165 ppm. japsonline.com

A hypothetical ¹³C NMR chemical shift table for this compound is presented below, based on data from analogous structures.

Atom Predicted Chemical Shift (ppm)
C=O (Benzamido)~167
C=O (Amide Bridge)~165
Aromatic C-Cl~128-132
Aromatic C-N~135-140
Other Aromatic C~120-135

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups within the molecule. The most characteristic absorption bands would be those corresponding to the N-H and C=O stretching vibrations of the two amide linkages. The N-H stretching vibrations are expected to appear as a broad band in the region of 3200-3400 cm⁻¹, with the broadening indicative of hydrogen bonding. chemicalbook.comnist.gov Two distinct C=O stretching bands for the two amide groups would likely be observed in the range of 1630-1680 cm⁻¹. japsonline.com Aromatic C-H stretching vibrations would be visible around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700-800 cm⁻¹.

A summary of expected IR absorption bands is provided in the table below.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
Aromatic C-H Stretch3000-3100
C=O Stretch (Amide)1630-1680
Aromatic C=C Stretch1450-1600
C-Cl Stretch700-800

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl groups. researchgate.net Typically, benzamide and its derivatives exhibit strong absorption bands below 300 nm. nist.govnist.gov The presence of multiple chromophores (the phenyl rings and carbonyl groups) would likely result in a complex spectrum with overlapping bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would confirm the molecular weight of this compound (C₂₀H₁₅ClN₂O₂), which is calculated to be 350.0822 g/mol . The mass spectrum would also reveal a characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl).

The fragmentation pattern upon electron ionization (EI) would likely proceed through cleavage of the amide bonds, which are the most labile parts of the molecule. Common fragmentation pathways for benzanilides involve the formation of benzoyl cations and anilide radical cations. For this molecule, initial fragmentation could lead to the loss of the chlorophenylamino group or the benzoyl group.

A plausible fragmentation pathway is outlined below:

Formation of the molecular ion [C₂₀H₁₅ClN₂O₂]⁺.

Cleavage of the amide bond to yield a benzoyl cation [C₇H₅O]⁺ (m/z 105) and a [C₁₃H₁₀ClN₂O]⁺ radical.

Alternatively, cleavage can produce a [C₁₃H₉N₂O]⁺ fragment and a chlorophenyl radical.

Further fragmentation of the larger fragments would lead to smaller, stable ions.

Solid-State Structural Analysis by X-ray Crystallography

While a specific crystal structure for this compound has not been reported, the analysis of closely related N-(chlorophenyl)benzamide structures provides a strong basis for predicting its solid-state behavior. nih.gov

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds involving the amide N-H groups as donors and the carbonyl oxygen atoms as acceptors. These N-H···O interactions are a defining feature in the crystal structures of benzamides and are crucial in forming extended one-, two-, or three-dimensional networks. nih.gov

Analysis of Molecular Conformation and Dihedral Angles in the Crystalline State

The conformation of the molecule in the crystalline state is defined by the dihedral angles between the planes of the three aromatic rings and the two amide groups. In related N-(chlorophenyl)benzamide structures, the amide group is often not coplanar with the attached phenyl rings. nih.gov For instance, in N-(2-chlorophenyl)-2-methylbenzamide, the amide group forms dihedral angles of 41.2° and 42.2° with the aniline (B41778) and benzoyl rings, respectively. nih.gov

The molecule is likely to adopt a twisted conformation to minimize steric hindrance between the bulky substituents. The two benzamide moieties are unlikely to be coplanar. The relative orientation of the N-H and C=O bonds within the amide linkages is typically trans, as this is the more stable conformation. The conformation of the C=O group relative to the ortho-substituent on the phenyl ring (the chloro group) is often syn. nih.gov

A summary of expected crystallographic parameters, based on related structures, is provided below.

Parameter Expected Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Intermolecular InteractionsN-H···O hydrogen bonds, π-π stacking, C-H···O
Amide Conformationtrans
Dihedral AnglesSignificant twist between phenyl rings and amide planes

Therefore, the following sections on computational conformational analysis, including DFT calculations for ground state geometries and MD simulations for conformational landscapes in solution, cannot be populated with the required scientifically accurate and detailed research findings.

To fulfill such a request, the existence of peer-reviewed scientific studies on "this compound" would be necessary. Without such sources, any attempt to generate the requested content would lead to fabrication and would not meet the standards of a professional and authoritative article.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Rational Design of 2-benzamido-N-(2-chlorophenyl)benzamide Analogs for SAR Probing

The rational design of analogs is a cornerstone of medicinal chemistry, aimed at systematically exploring the chemical space around a lead compound. For the this compound scaffold, this involves methodical changes to its peripheral groups, core structure, and linking elements to map the molecular interactions driving its biological effects.

The substitution patterns on the two phenyl rings of the benzanilide (B160483) core are critical determinants of activity. Research has shown that even minor modifications, such as the placement and nature of halogen substituents, can significantly alter the molecule's conformation and, consequently, its interaction with biological targets.

For instance, studies on related benzanilides reveal that the conformation of the N-H bond is often syn to an ortho-substituent on the aniline (B41778) ring, while the C=O bond is syn to an ortho-substituent on the benzoyl ring. nih.gov The analysis of positional isomers, such as comparing a 2-chloro substituent on the benzoyl ring with a 4-chloro substituent, demonstrates changes in the dihedral angles between the aromatic rings and the central amide plane. nih.govnih.gov In 4-chloro-N-(2-chlorophenyl)benzamide, the amide plane forms dihedral angles of 31.53° and 36.23° with the 4-chlorophenyl and 2-chlorophenyl rings, respectively. nih.gov This contrasts with the conformation observed in similar structures where substituents at the 2-position dictate different spatial arrangements. nih.gov

Systematic modifications often involve exploring a range of single methyl or halogen groups, as larger modifications have been found to be poorly tolerated in some related scaffolds. nih.gov For example, in a series of benzamides with fungicidal activity, a 2-fluoro substituent on the benzene (B151609) ring conferred superior inhibitory activity compared to other substitutions. nih.gov

Table 1: Comparison of Dihedral Angles in Chlorinated Benzamide (B126) Isomers

CompoundSubstituent Position (Benzoyl Ring)Dihedral Angle (Amide Plane to Substituted Benzoyl Ring)Dihedral Angle (Amide Plane to Aniline Ring)Dihedral Angle (Between Benzene Rings)Reference
4-Chloro-N-(2-chlorophenyl)benzamide4-Chloro31.53°36.23°6.25° nih.gov
2-Methyl-N-(2-chlorophenyl)benzamide2-Methyl42.2°41.2°7.4° nih.gov

Beyond peripheral substituents, altering the central benzamide core is a key strategy to discover novel activities and improve properties. This can involve bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties. Examples from related research programs include the replacement of the benzamide moiety with a sulfonamide, leading to the identification of 2-sulfonamidebenzamides as potent modulators of specific biological targets. nih.govresearchgate.net

Another approach is the modification of the linker between the two aromatic systems. In the development of inhibitors for enzymes like N-myristoyltransferase, complex side chains have been introduced onto the benzamide core. nih.gov For example, structure-guided modifications of a 2-chloro-benzamide derivative involved altering a sulfamoyl group attached to the core, which significantly impacted inhibitor selectivity. nih.gov Similarly, replacing the entire 2-benzamido group with a 2-phenoxy scaffold has been explored to generate new analogs with antiplasmodial activity. semanticscholar.orgresearchgate.net The synthesis of 2-(benzamido)benzohydrazide derivatives represents another significant alteration, where the N-(2-chlorophenyl) portion is replaced entirely to probe for different biological activities. nih.gov

Experimental SAR Elucidation Through Biological Assay Integration

The hypotheses generated during rational design are tested through biological assays. Integrating synthesis with biological evaluation allows for the direct correlation of structural changes with effects on potency and selectivity, leading to a refined understanding of the SAR.

Biological testing of rationally designed analogs provides direct evidence of how specific structural motifs influence activity. In a series of 2-chloro-benzamide derivatives designed as N-myristoyltransferase inhibitors, modifications guided by structural biology led to analogs with significantly improved selectivity for the parasitic enzyme over its human counterpart. nih.gov For instance, compound 11f from that study showed over 40-fold selectivity, validating the structure-based design approach. nih.gov

In another series of benzamides, the introduction of a trifluoromethyl group was found to be important for antiplasmodial activity. researchgate.net The data from these studies often reveals steep SAR, where minor changes lead to a dramatic loss of potency, a common feature in the discovery of allosteric modulators. nih.gov

Table 2: Example of SAR Data for N-Myristoyltransferase Inhibitors

CompoundModificationIC₅₀ (Target Enzyme)Selectivity vs. Human EnzymeReference
11e(Structure-guided modification 1)2.5 µM~5-fold nih.gov
11f(Structure-guided modification 2)2.8 µM>40-fold nih.gov

Through iterative design and testing, the key pharmacophoric features of the this compound scaffold can be defined. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

For this class of compounds, the key features include:

Two Aromatic Rings: These act as hydrophobic anchors and can engage in π-π stacking or other interactions within a receptor binding pocket.

The Amide Linker: The central -CO-NH- group is a critical hydrogen-bonding element. The trans conformation of the N-H and C=O bonds is a common structural feature. nih.gov The ability to form intermolecular N-H···O hydrogen bonds is often crucial for creating stable, ordered structures in the solid state and for receptor binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. sphinxsai.com These models can predict the activity of novel compounds and help prioritize synthetic efforts. For structurally related N-(2-aminophenyl)-benzamide derivatives, 2D and 3D-QSAR studies have been successfully applied to develop predictive models for inhibitory activity against targets like histone deacetylase 2. sphinxsai.comresearchgate.net

The process involves generating a dataset of compounds with known activities, calculating a variety of molecular descriptors, and then using statistical methods like Partial Least Squares (PLS) or Genetic Function Approximation (GFA) to build a regression model. sphinxsai.comresearchgate.net Key descriptors often include:

Thermodynamic Descriptors: Such as the logarithm of the partition coefficient (LogP), which relates to hydrophobicity.

Electronic Descriptors: Such as the sum of atomic polarizabilities (Apol), reflecting the molecule's ability to form instantaneous dipoles.

Structural Descriptors: Including molecular weight (MW) and the number of rotatable bonds (Rotlbonds). sphinxsai.com

A successful QSAR model is characterized by high statistical correlation (r²) and strong predictive power, assessed by cross-validation (r²cv) and prediction on an external test set (r²pred). researchgate.net For example, a 3D-QSAR model for N-(2-aminophenyl)-benzamide derivatives achieved an r² of 0.927 and an r²cv of 0.815, indicating a highly significant and predictive model. sphinxsai.com Such models provide valuable clues for further optimization of the lead compound.

Table 3: Common Descriptors Used in QSAR Models for Benzamide Derivatives

Descriptor TypeDescriptor NameDescriptionReference
ThermodynamicLogPLogarithm of the partition coefficient; measures hydrophobicity. sphinxsai.com
StructuralMolecular Weight (MW)The mass of one mole of the substance. sphinxsai.com
StructuralH-bond AcceptorsNumber of hydrogen bond acceptor atoms. sphinxsai.com
ElectronicApolSum of atomic polarizabilities. sphinxsai.com
StructuralRotlbondsNumber of rotatable bonds, indicating molecular flexibility. sphinxsai.com

Selection and Calculation of Molecular Descriptors

The initial and one of the most critical stages in developing a QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. For complex molecules like this compound and its analogs, a wide array of descriptors are calculated to capture the nuances of their chemical nature.

In a relevant study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives, which includes a 2-chlorophenyl substituted analog, numerous physicochemical descriptors were calculated. igi-global.com These descriptors fall into several categories:

Structural Descriptors: These quantify the physical structure of the molecule, such as molecular weight and the number of rotatable bonds.

Thermodynamic Descriptors: These relate to the energy of the molecule and include parameters like heat of formation and total energy.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity is a common descriptor in this category. nih.gov

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Quantum Mechanical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. igi-global.com

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching. nih.gov

Hydrophobicity Descriptors: The logarithm of the partition coefficient (LogP) is a crucial descriptor that quantifies the lipophilicity of a compound, which is often vital for its biological activity. nih.govsphinxsai.com

For a given series of compounds, after calculating a large number of descriptors, a key step is to remove those that are highly inter-correlated. In one such study, descriptors showing an intra-correlation value of 0.9 or higher were eliminated to avoid multicollinearity in the subsequent regression analysis. igi-global.com The Variance Inflation Factor (VIF) is another statistical measure used to ensure that the selected descriptors are not inter-correlated. A VIF value of less than 10 is generally considered acceptable. igi-global.com

The following table showcases a selection of molecular descriptors and their calculated values for a representative set of benzamide derivatives from a QSAR study, including an analog with a 2-chlorophenyl substitution (LMDP-8). igi-global.com

CompoundR GrouppIC50ALogPMolecular WeightJurs_WPSA_1Shadow_YZ
LMDP-2 4-Methylphenyl4.920816.758504.5645.4284.89
LMDP-3 3-Methylphenyl4.744726.758504.5645.4284.89
LMDP-4 4-Methoxylphenyl5.15496.435520.5649.3384.90
LMDP-5 3-Methoxylphenyl5.008716.435520.5649.3384.90
LMDP-7 4-Chlorophenyl4.853876.914525.0045.8984.89
LMDP-8 2-chlorophenyl4.958616.914525.0045.8984.89
LMDP-9 3-Chlorophenyl4.619796.914525.0045.8984.89

pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.

Development of Predictive QSAR Models (e.g., Multi-linear Regression)

Once a set of relevant and non-correlated descriptors has been finalized, the next step is to develop a mathematical model that relates these descriptors to the biological activity of the compounds. Multi-linear regression (MLR) is a commonly employed statistical technique for this purpose due to its simplicity and ease of interpretation. nih.gov The goal of MLR is to create a linear equation that can predict the biological activity (the dependent variable) based on the values of the selected molecular descriptors (the independent variables).

The general form of an MLR equation is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c₀ is a constant, c₁ through cₙ are the regression coefficients for each descriptor (D₁ through Dₙ), indicating the weight or importance of that descriptor in the model.

In a study of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives, a genetic function approximation (GFA) protocol was used to build the QSAR model. This method can be used to select the optimal combination of descriptors for an MLR equation. igi-global.com For a different series of benzamide derivatives, the developed QSAR models showed that descriptors related to molecular connectivity and shape were significant in explaining the antimicrobial activity. nih.gov

For instance, a hypothetical MLR model for a series of benzamide analogs might look like this: pIC50 = 0.5 * ALogP + 0.01 * Molecular Weight - 0.2 * Jurs_WPSA_1 + 2.5

The quality of the developed MLR model is assessed using several statistical parameters. The coefficient of determination (R²) is a primary indicator of the model's goodness-of-fit, representing the proportion of the variance in the biological activity that is predictable from the descriptors. Values of R² closer to 1.0 indicate a better fit.

The following table presents the statistical quality of a QSAR model developed for a series of benzamide analogs.

ParameterValueDescription
R² (Coefficient of Determination) 0.864Indicates a good fit of the model to the training data.
Adjusted R² 0.835R² adjusted for the number of descriptors in the model.
Q² (Cross-validated R²) 0.762A measure of the model's internal predictive ability.
F-test (Fischer's value) 30.15Indicates the statistical significance of the model.
p-value < 0.0001The probability value, which also indicates the model's significance.

Validation of QSAR Models for Extrapolative Capabilities

The development of a statistically significant QSAR model is not sufficient; the model must also be rigorously validated to ensure its robustness and predictive power for new, untested compounds. researchgate.netnih.gov Validation is a crucial step to confirm that the model is not simply a result of chance correlation and can be reliably used for predictive purposes. basicmedicalkey.com There are two main types of validation:

Internal Validation: This process assesses the stability and robustness of the model using only the training set data. The most common method for internal validation is cross-validation. In the leave-one-out (LOO) cross-validation procedure, a single compound is removed from the training set, and the model is rebuilt using the remaining compounds. This new model is then used to predict the activity of the removed compound. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated R², denoted as Q². A high Q² value (generally > 0.5) is indicative of good internal predictivity. researchgate.net

External Validation: This is considered the most stringent test of a QSAR model's predictive capability. nih.gov In this approach, the initial dataset of compounds is divided into a training set (used to build the model) and a test set (which is not used in model development). The developed model is then used to predict the biological activity of the compounds in the test set. The predictive power of the model is evaluated by the predictive R² (R²_pred), which is calculated based on the differences between the observed and predicted activities for the test set compounds. An R²_pred value greater than 0.6 is often considered a benchmark for a reliable predictive model. ufv.br

In a QSAR study on N-(2-Aminophenyl)-Benzamide derivatives, the developed model yielded a cross-validated coefficient (r²CV or Q²) of 0.634 and a predictive R² (r²pred) of 0.6343, indicating a model with good predictive capacity. researchgate.net Similarly, a 3D-QSAR model for the same series showed even higher validation parameters with a Q² of 0.815 and an r²pred of 0.845. researchgate.net These validation statistics provide confidence in the model's ability to extrapolate and predict the activity of novel compounds within its applicability domain.

Investigation of Molecular Mechanisms of Action and Target Engagement

Identification and Validation of Biological Targets

No publicly available data exists from studies identifying or validating the biological targets of 2-benzamido-N-(2-chlorophenyl)benzamide . The subsequent sub-sections reflect this absence of specific research findings.

Enzyme Inhibition and Activation Profiling (e.g., sPLA2, Proteases, H+/K+-ATPase, AChE, BChE, HDACs, COX-2, Topo I, Tyrosinase)

A thorough search of scientific literature yielded no studies that have profiled the inhibitory or activation effects of This compound against the specified enzymes. While other benzamide (B126) derivatives have been identified as inhibitors of enzymes such as HDACs, COX-2, Topoisomerase I, and tyrosinase, this specific compound has not been the subject of such published research. Consequently, no data tables on its enzymatic activity can be provided.

Receptor Binding and Ligand Affinity Studies (e.g., Cereblon recruiters)

There is no available research on the receptor binding profile or ligand affinity of This compound . Studies on other benzamide-type molecules have explored their potential as recruiters for the Cereblon (CRBN) E3 ligase, a key component in targeted protein degradation. vulcanchem.com However, This compound has not been evaluated in this or any other receptor binding context.

Protein-Ligand Interaction Mapping (e.g., Chemoproteomics)

No chemoproteomic or other protein-ligand interaction mapping studies have been published for This compound . This type of investigation is crucial for the unbiased identification of molecular targets, but it has not been applied to this compound according to available records.

Elucidation of Intracellular Signaling Pathways Modulated by Benzamide Derivatives

Consistent with the lack of target identification, there are no studies elucidating the effects of This compound on intracellular signaling pathways.

Cell-Based Assays for Pathway Activation/Inhibition (e.g., NF-κB pathway)

No published cell-based assays have investigated the modulatory effects of This compound on signaling pathways such as the NF-κB pathway. While some N-substituted benzamides have been shown to inhibit NF-κB activation, these findings are not specific to the compound .

Gene Expression and Protein Level Modulation Studies

There are no available gene expression or protein modulation studies for cells or tissues treated with This compound . Such research is essential for understanding the downstream functional consequences of target engagement, but it remains to be conducted for this specific molecule.

Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial in pharmacology. Orthosteric ligands bind to the primary, evolutionarily conserved active site of a target protein, directly competing with the endogenous substrate or ligand. researchgate.netnih.gov This mode of action often leads to complete inhibition of the target's function. nih.gov

In contrast, allosteric modulators bind to a topographically distinct site on the target protein. researchgate.netnih.govfrontiersin.org This binding event induces a conformational change in the protein, which in turn modulates the activity of the active site without direct competition. researchgate.net Allosteric sites are generally less conserved across protein families, which can offer an advantage in developing more selective drugs with potentially fewer side effects. researchgate.netnih.gov

For this compound, the specific binding mode—whether it acts as an orthosteric inhibitor or an allosteric modulator of its putative target—has not been characterized in the available literature. Determining this would require dedicated biochemical and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, in complex with its target protein.

Kinetics of Ligand-Target Association and Dissociation

The kinetics of how a ligand binds to and dissociates from its target are critical determinants of its pharmacological effect. These kinetics are defined by the association rate constant (k_on_) and the dissociation rate constant (k_off_). The ratio of these constants determines the binding affinity (K_D_), while the dissociation rate itself can influence the duration of the drug's action, a concept known as drug-target residence time.

Unfortunately, there is no available data on the kinetic parameters for the interaction of this compound with any biological target. Such data is typically obtained through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide quantitative measurements of binding affinity, stoichiometry, and the rates of association and dissociation.

The table below illustrates the type of data that would be necessary to populate for a thorough understanding of the compound's kinetic profile.

Kinetic ParameterSymbolValue for this compoundMethod
Association Rate Constantk_onData not availablee.g., SPR
Dissociation Rate Constantk_off_Data not availablee.g., SPR
Equilibrium Dissociation ConstantK_D_Data not availablee.g., ITC, SPR
Drug-Target Residence Time1/k_off_Data not availablee.g., SPR

Computational Drug Design and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Complex Predictionresearchgate.netwalshmedicalmedia.comtandfonline.com

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This method simulates the binding process, allowing researchers to visualize the ligand-protein complex and estimate the strength of the interaction. scialert.netmdpi.com

Once a ligand is docked into a protein's binding site, the resulting pose is analyzed to understand the key molecular interactions responsible for binding. This analysis typically identifies:

Hydrogen Bonds: These are crucial directional interactions between the ligand and protein residues. For instance, studies on benzamide (B126) inhibitors of the FtsZ protein showed critical hydrogen bond interactions with residues such as Val 207, Asn 263, and Gly 205. nih.gov

Hydrophobic Interactions: The nonpolar parts of the ligand interact favorably with hydrophobic pockets in the protein. In the case of N-methyl-4-(4-pyrazolidinyl) benzamide inhibitors of ROCK1, hydrophobic interactions were key contributors to the binding. tandfonline.comnih.gov

π-π Stacking: Aromatic rings in the ligand and protein can stack on top of each other, creating stabilizing interactions. This was observed in aryl benzamide derivatives binding to the mGluR5 receptor, where a benzene (B151609) ring at the apex of the molecule anchored it through π-π stacking with a Trp945 residue. mdpi.com

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein.

These interactions collectively form an "interaction fingerprint," a unique pattern that characterizes the binding of a specific ligand to its target.

Scoring functions are mathematical algorithms used to estimate the binding affinity between a ligand and a protein. wikipedia.orgacs.org The score, often expressed in units like kcal/mol, provides a numerical value to rank different ligands and predict their potential potency. scialert.net There are several classes of scoring functions:

Force-Field-Based: These functions calculate the sum of intermolecular van der Waals and electrostatic energies. wikipedia.org

Empirical: These functions are derived from experimental data and use a set of weighted terms to account for different types of interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy loss. acs.org

Knowledge-Based: These potentials are derived from statistical analysis of atom-pair contacts in large databases of experimentally determined protein-ligand structures. wikipedia.org

For example, in a study of benzamide derivatives targeting glucokinase, docking scores for hit compounds were in the range of -11.17 kcal/mol (SP) and -8.43 kcal/mol (XP), indicating strong predicted binding. nih.gov A study on benzamide derivatives as tyrosinase inhibitors also reported negative binding free energy values (S values) for the most active compounds, suggesting favorable interactions. researchgate.net

Compound/DerivativeTarget ProteinKey Interacting ResiduesDocking Score (kcal/mol)Reference
CID 867491Plasmodium falciparum DHODHNot specified-4.82 scialert.net
Compound 15bGlucokinaseARG63, ARG250, THR65, TYR214-11.17 (SP), -8.43 (XP) nih.gov
ZINC08974524GlucokinaseSimilar to Compound 15bNot specified nih.gov
N′-phenylbenzohydrazideTyrosinaseNot specifiedNegative S value researchgate.net
N-(benzoyloxy)benzamideTyrosinaseNot specifiedNegative S value researchgate.net
Benzamide derivativesDNA gyrase (S. aureus)Not specifiedNot specified researchgate.net

This table presents a selection of docking study findings for various benzamide derivatives against different protein targets.

Advanced Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. researchgate.net This provides a more realistic understanding of the complex's behavior in a biological environment. researchgate.netrsc.org

MD simulations are extensively used to assess the stability of a predicted protein-ligand complex. researchgate.net A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand atoms from their initial docked position over the course of the simulation. A stable RMSD plot over several nanoseconds suggests that the ligand remains securely bound in the active site. nih.gov

For example, a 15-nanosecond MD simulation was performed to confirm the stability of a complex between a benzamide inhibitor and the FtsZ protein. nih.govtandfonline.com Similarly, MD simulations of aryl benzamide derivatives with the mGluR5 receptor confirmed that the ligand's conformation remained stable in the active site. mdpi.com These simulations can also reveal subtle conformational changes in both the protein and the ligand upon binding, providing crucial information for inhibitor design. researchgate.net

Free Energy Perturbation (FEP) and other alchemical calculation methods are rigorous computational techniques used to predict the relative binding free energies of a series of related ligands (congeneric series). nih.govyoutube.com These methods simulate a non-physical, "alchemical" transformation of one ligand into another within the protein's binding site and in solution. uiuc.edu The difference in the free energy of these two transformations yields a highly accurate prediction of the difference in binding affinity between the two ligands. youtube.com

Although computationally intensive, FEP calculations are significantly more accurate than standard docking scores for predicting changes in potency resulting from small chemical modifications. researchgate.net This makes them invaluable in the lead optimization phase of drug discovery, where they can guide the synthesis of new analogs with improved affinity. researchgate.netchemrxiv.orgescholarship.org The accuracy of these methods relies heavily on sufficient sampling and the quality of the force fields used. researchgate.net

De Novo Design Strategies for Optimized Benzamide Scaffolds

De novo drug design, which translates to "from the beginning," represents a computational strategy to construct novel molecular structures with desired pharmacological properties, starting from a minimal basis such as an atomic seed or a molecular fragment. For a molecule like 2-benzamido-N-(2-chlorophenyl)benzamide, de novo design aims to generate new benzamide-containing scaffolds that could offer improved potency, selectivity, or pharmacokinetic profiles. Computational enzyme design has emerged as a particularly promising avenue for creating bespoke biocatalysts. psu.eduresearchgate.net

The process typically begins by identifying the key structural features of the parent molecule required for its biological activity, known as the pharmacophore. In the case of this compound, this would involve the two benzamide groups and the chlorinated phenyl ring. These features are responsible for specific interactions with a biological target, such as hydrogen bonds, and aromatic interactions. nih.gov

De novo design algorithms utilize several approaches to build optimized scaffolds:

Structure-Based Growing: If the three-dimensional structure of the biological target is known, the algorithm can "grow" a new molecule atom-by-atom or fragment-by-fragment directly within the binding site. Starting with a seed fragment from the original molecule, the program explores adding new chemical groups that form favorable interactions with the target, ensuring geometric and chemical complementarity.

Fragment-Based Linking: This method involves identifying several small molecular fragments that bind to different sub-pockets of the target's active site. The algorithm then attempts to connect these fragments using appropriate linker moieties to create a single, high-affinity molecule. For a benzamide scaffold, one fragment might be the benzoyl group and another could be the N-(2-chlorophenyl)benzamide portion, with the algorithm exploring novel ways to link them.

Lattice-Based Construction: The binding site is represented as a grid, and the algorithm places atoms or functional groups onto the lattice points to build a new molecule that fits the site's shape and chemical environment.

Recent advancements have integrated machine learning and deep learning into de novo design, allowing for the generation of vast libraries of novel, synthetically accessible molecules with predicted high activity. biorxiv.org These methods can learn the underlying rules of chemical bonding and molecular stability from large chemical databases to propose innovative benzamide scaffolds that a human chemist might not conceive. For instance, a combined comparative shape and electrostatic approach has been used to design selective CYP1B1 inhibitors based on a benzamide scaffold. vensel.org The ultimate goal is to computationally design and prioritize a small number of highly promising candidates for chemical synthesis and biological testing, thereby accelerating the drug discovery process. vensel.orgnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules from first principles. numberanalytics.com These methods provide deep insights into molecular properties that are not directly accessible through experimental means alone. For this compound, such calculations can elucidate its intrinsic chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap implies that the molecule can be easily excited and is generally more reactive. Conversely, a large gap signifies higher stability. For this compound, DFT calculations could predict the energies of these orbitals and thus its reactivity profile.

Table 1: Illustrative Frontier Orbital Properties for a Benzamide Scaffold (Note: These are representative values for a generic benzamide structure calculated using DFT, as specific data for this compound is not publicly available.)

ParameterEnergy (eV)Interpretation
HOMO Energy -6.54Represents the energy of the highest electrons; indicates electron-donating capability.
LUMO Energy -1.21Represents the energy of the lowest empty state; indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.33A larger gap suggests high kinetic stability and lower chemical reactivity.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the rest of the crystal. The surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which helps in identifying close intermolecular contacts.

This analysis generates a unique two-dimensional "fingerprint" plot, which summarizes all the intermolecular interactions. The plot quantifies the percentage contribution of different types of atomic contacts to the total Hirshfeld surface area. For this compound, this would reveal the nature and extent of interactions such as hydrogen bonds (O···H), halogen bonds (Cl···H/Cl···C), and van der Waals forces (H···H, C···H). Such analyses have been performed on other complex benzamides to understand their crystal packing. nih.govrsc.orgdntb.gov.uasamsun.edu.tr

Table 2: Illustrative Hirshfeld Surface Interaction Analysis for a Chlorinated Benzamide Derivative (Note: This table presents typical percentage contributions of intermolecular contacts for a similar chloro-substituted benzamide molecule and is for illustrative purposes.)

Interaction TypeContribution (%)Description
H···H 45.2%Represents contacts between hydrogen atoms; typically the most abundant interaction, reflecting van der Waals forces.
C···H / H···C 22.5%Indicates interactions between carbon and hydrogen atoms, common in the packing of organic molecules.
O···H / H···O 15.8%Highlights the presence of hydrogen bonds, which are crucial for stabilizing the crystal structure.
Cl···H / H···Cl 8.5%Shows contacts involving the chlorine atom, indicative of halogen bonding or other weak interactions.
C···C 3.1%Suggests the presence of π-π stacking interactions between aromatic rings.
Other 4.9%Includes minor contacts such as N···H, O···C, etc.

This quantitative breakdown of intermolecular forces is invaluable for understanding the solid-state properties of this compound and for crystal engineering, where the goal is to design crystalline materials with specific properties.

Preclinical Pharmacological Considerations and Biological System Interactions

In Vitro Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational/Mechanistic Focus)

The predictive analysis of a compound's ADME profile is crucial in early-phase drug discovery. For 2-benzamido-N-(2-chlorophenyl)benzamide and its analogues, computational models and in vitro assays provide initial insights into their potential pharmacokinetic behavior.

Membrane Permeability Assays

The ability of a compound to permeate cellular membranes is a key determinant of its absorption and distribution. Studies on N-phenylbenzamide derivatives suggest their potential to interact with and cross mitochondrial membranes. nih.gov For instance, research has focused on identifying small-molecule inhibitors of the mitochondrial permeability transition pore (PTP), a channel in the inner mitochondrial membrane. nih.gov One potent analogue, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, demonstrated significant inhibitory activity in mitochondrial swelling assays, which indirectly relates to its ability to interact with mitochondrial membranes. nih.gov

Furthermore, biophysical studies on other N-phenylbenzamide derivatives have shown that they can bind to the minor groove of DNA, indicating they must cross cellular and nuclear membranes to reach their target. nih.gov The ionization state of these compounds at physiological pH, as indicated by their pKa values, correlates with their DNA binding affinities, suggesting that physicochemical properties heavily influence their intracellular activity. nih.gov Computational tools can also predict permeability; for example, the related molecule N-(2-aminoethyl)-N-(2-chlorophenyl)benzamide has a calculated XLogP3-AA value of 2.6, suggesting moderate lipophilicity which is often correlated with good membrane permeability. nih.gov

Metabolic Stability Studies

Metabolic stability is a critical parameter that influences a compound's half-life and bioavailability. In vitro studies using liver microsomes are standard for assessing this property. For N-phenylbenzamide derivatives intended for treating parasitic diseases, metabolic stability is a key factor for in vivo efficacy. nih.gov One promising bisarylimidamide derivative, which showed potent and selective activity against three different parasites, was also noted for its adequate metabolic stability in vitro, making it a viable candidate for further in vivo testing. nih.gov These findings suggest that the benzamide (B126) scaffold can be modified to achieve favorable metabolic properties.

Biological System Interactions at the Cellular Level (excluding human clinical data)

The benzamide structure is a recurring motif in compounds exhibiting a wide range of biological activities, from anticancer to antimicrobial and anticonvulsant effects.

Cellular Viability and Proliferation Assays (e.g., antileukemic activity, cell cycle arrest, apoptosis induction)

A significant body of research points to the antiproliferative and pro-apoptotic effects of benzamide derivatives in various cancer cell lines.

Antileukemic Activity: Several studies have highlighted the potential of substituted benzamides against leukemia cells. For example, 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were evaluated for their in vitro antiproliferative activity, with some compounds showing inhibitory effects on the K562 human chronic myelogenous leukemia cell line. nih.govnih.gov The introduction of substituents on both the benzamido and styryl moieties was generally favorable for inhibiting K562 cell growth. nih.gov Specifically, substitutions with halogens, particularly iodine, at the 5-position of the benzamido ring resulted in the most potent activity. nih.govnih.gov

Cell Cycle Arrest and Apoptosis Induction: N-substituted benzamides have been shown to induce cell cycle arrest and apoptosis, key mechanisms for anticancer activity. nih.gov Compounds like declopramide (B1670142) can induce a G2/M cell cycle block in both murine pre-B cells and human promyelocytic cancer cells (HL60). nih.gov This cell cycle arrest is followed by the induction of apoptosis, which proceeds through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.gov

Similarly, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to induce G2/M phase arrest in HepG2 liver cancer cells. frontiersin.orgnih.gov This was accompanied by a dose-dependent increase in apoptotic cells. frontiersin.org The pro-apoptotic effect was confirmed by the detection of cleaved caspase 3 and 9. frontiersin.orgnih.gov Other substituted 2-hydroxy-N-(arylalkyl)benzamides have also been shown to reduce proliferation and induce apoptosis in melanoma cell lines, marked by an increase in apoptotic markers and caspase activation. nih.gov

Table 1: Antiproliferative and Pro-Apoptotic Activity of Selected Benzamide Derivatives

Compound/Derivative Cell Line Observed Effect IC50 Value Citation
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) A2780 (Ovarian) Antiproliferative 2.66 µM frontiersin.orgnih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) HepG2 (Liver) Antiproliferative, G2/M Arrest, Apoptosis 1.73 µM frontiersin.orgnih.gov
2-Cinnamamido-benzamide Derivatives K562 (Leukemia) Antiproliferative Micromolar to sub-micromolar range nih.gov
2-Hydroxy-N-(arylalkyl)benzamides G361 (Melanoma) Apoptosis Induction Single-digit micromolar nih.gov
Declopramide (3-chloroprocainamide) 70Z/3 (Murine pre-B), HL60 (Promyelocytic leukemia) G2/M Arrest, Apoptosis >250 µM nih.gov

Antimicrobial Efficacy in Defined Media (e.g., antibacterial, antifungal activity)

The benzamide scaffold is also a key component in various antimicrobial agents.

Antibacterial Activity: Derivatives of 2-chlorobenzamide (B146235) have been synthesized and evaluated for their antibacterial properties. jpionline.orgresearchgate.net Studies on N-(2-chlorophenyl)-2-hydroxybenzamide derivatives have demonstrated good activity against Gram-positive bacteria. nih.gov Other benzamide derivatives have shown efficacy against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. jpionline.orgnanobioletters.com For example, certain derivatives exhibited significant zones of inhibition and low minimum inhibitory concentration (MIC) values against E. coli and B. subtilis. nanobioletters.com

Antifungal Activity: The antifungal potential of benzamide-related structures has also been explored. Salicylanilides, which are N-phenyl-2-hydroxybenzamides, have been tested against various fungi, including Fusarium oxysporum and Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL. nih.gov Another related compound, 2-chloro-N-phenylacetamide, showed fungicidal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values between 16 and 256 µg/ml. nih.gov This compound was also effective at inhibiting and reducing biofilm formation, a critical virulence factor in fungal infections. nih.gov

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

Compound/Derivative Microbial Strain Activity Type MIC / Zone of Inhibition Citation
N-(2-chlorophenyl)-2-hydroxybenzamide derivatives Gram-positive bacteria Antibacterial Not specified nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria Antibacterial 2.5–5.0 mg/mL nih.gov
Benzamide derivative 5a E. coli Antibacterial 3.12 µg/mL nanobioletters.com
Benzamide derivative 5a B. subtilis Antibacterial 6.25 µg/mL nanobioletters.com
2-chloro-N-phenylacetamide (A1Cl) Candida tropicalis, C. parapsilosis Antifungal (Fungicidal) 16-256 µg/ml nih.gov

Neuroprotection or Anticonvulsant Mechanisms in Neural Cell Models (e.g., pentylenetetrazole-induced convulsions)

Benzamide derivatives have been investigated for their effects on the central nervous system, particularly as anticonvulsant agents. A series of 4-aminobenzamides were evaluated in mice against seizures induced by pentylenetetrazole (PTZ), a GABA receptor antagonist. nih.gov

A derivative containing the specific N-(2-chlorophenyl)benzamide structure, namely (Z)-N-(2-chlorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide, was tested in both maximal electroshock seizure (MES) and PTZ models and exhibited favorable protection. nih.gov Furthermore, studies on other quinazoline (B50416) analogues have identified compounds that provide 100% protection against PTZ-induced convulsions, suggesting a mechanism of action potentially involving the GABAA receptor. cu.edu.eg For instance, one compound was active in both PTZ and picrotoxin (B1677862) test models, pointing towards a GABAA receptor agonist mode of action. cu.edu.eg These findings indicate that the benzamide core is a valuable pharmacophore for designing novel anticonvulsant drugs.

Antiprion Activity in Cell Models

The evaluation of a compound's potential to combat prion disease typically begins with in vitro screening using cultured cells chronically infected with prions. The primary goal of these assays is to determine if a compound can reduce the levels of the misfolded, pathological prion protein (PrPSc).

Cell Lines and Assays: The most common cell model used is the mouse neuroblastoma cell line (N2a) infected with a scrapie strain, such as the Rocky Mountain Laboratory (RML) strain. These cells, often referred to as ScN2a cells, stably propagate PrPSc. The general procedure involves incubating these cells with the test compound for several days.

Following incubation, the efficacy of the compound is measured by quantifying the remaining amount of PrPSc in the cell lysate. A standard method involves treating the lysate with Proteinase K (PK), an enzyme that digests the normal cellular prion protein (PrPC) but only partially digests the misfolded PrPSc isoform. The remaining PK-resistant PrPSc can then be detected and quantified using techniques like Western blotting or an enzyme-linked immunosorbent assay (ELISA). A significant reduction in the PrPSc signal in treated cells compared to untreated controls indicates antiprion activity.

Structure-Activity Relationship (SAR): Should "this compound" show activity, it would likely be part of a broader study on benzamide derivatives. Such studies synthesize and test a series of structurally related molecules to establish a structure-activity relationship (SAR). This process helps identify the specific chemical features of the benzamide scaffold that are crucial for its antiprion effects, allowing for the design of more potent compounds.

While no data exists for "this compound," a study on other novel benzamide derivatives demonstrated that compounds in this class could serve as attractive leads for developing therapeutics against prion diseases.

Characterization of Resistance Mechanisms

A significant challenge in the development of antiprion therapeutics is the emergence of drug-resistant prion strains. If "this compound" were found to have antiprion activity, it would be crucial to investigate the potential for prions to develop resistance to it.

Generation of Resistant Strains: The process of characterizing resistance typically involves treating prion-infected animals with the compound over a prolonged period. If the treatment initially extends survival but the disease eventually progresses, it may signal the emergence of a drug-resistant strain. Prions from the brains of these animals can then be isolated and further studied.

Molecular and Phenotypic Characterization: The characterization of a resistant prion strain involves a battery of biochemical and neuropathological analyses to compare it with the original, drug-sensitive strain. Key metrics include:

Conformational Stability: Assessing the resistance of the new PrPSc strain to denaturation by agents like guanidine (B92328) hydrochloride (GdnHCl). A change in the concentration of GdnHCl required to denature half of the PrPSc indicates a conformational change.

Glycoform Ratio: Analyzing the ratio of di-, mono-, and unglycosylated PrPSc fragments after Proteinase K digestion. Altered ratios in the resistant strain compared to the parent strain can indicate that the compound selectively inhibited the propagation of certain prion substrains.

Neuropathological Profile: Examining the spatial distribution and severity of spongiform changes (vacuolation) and PrPSc deposition in different brain regions of infected animals. A shift in the affected brain areas is a hallmark of a new prion strain.

Infectivity in Cell Culture: Testing the ability of the newly emerged prion strain to infect and propagate in cell lines like ScN2a. Some drug-resistant strains identified in animals have been found to be unable to propagate in the same cell lines used for the initial drug screening.

This comprehensive approach was used to characterize resistance to 2-aminothiazole (B372263) compounds, revealing that treatment led to the selection of a distinct prion strain with altered biochemical and pathological properties.

As there is no specific research data available for "this compound," it is not possible to generate data tables on its activity.

Emerging Methodologies and Future Research Directions

Application of Artificial Intelligence and Machine Learning in Benzamide (B126) Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. For a compound like 2-benzamido-N-(2-chlorophenyl)benzamide, these technologies can be applied to accelerate several research phases. ML models can be trained on large datasets of known benzamide derivatives to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

By analyzing the chemical structure of this compound, AI algorithms can identify potential biological targets and predict its binding affinity. Furthermore, generative AI models can design novel benzamide analogs with optimized properties, expanding the chemical space for exploration. This computational approach can significantly reduce the time and cost associated with traditional screening methods.

Table 1: Applications of AI/ML in Benzamide Research

Application Area Description Potential Impact on this compound Research
Target Identification Predicting potential protein targets based on molecular structure. Identification of novel therapeutic indications.
ADMET Prediction Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles. Early-stage deselection of candidates with unfavorable properties.
Virtual Screening Screening large virtual libraries of benzamide derivatives against a specific target. Rapid identification of potent hits.
De Novo Drug Design Generating novel benzamide structures with desired properties. Creation of optimized drug candidates with improved efficacy and safety.

Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small chemical fragments. frontiersin.orgnih.govwikipedia.orgdrughunter.com This approach is particularly useful when dealing with challenging drug targets. In the context of this compound, the molecule itself could be deconstructed into smaller fragments (e.g., the benzoyl group, the aminobenzoyl group, and the chlorophenyl group) to probe the binding pockets of target proteins. The identified fragments with weak binding affinity can then be grown or linked together to generate more potent molecules. frontiersin.orgnih.govwikipedia.orgdrughunter.com

Covalent inhibition is a strategy where a drug molecule forms a permanent bond with its target protein, leading to prolonged and often more potent pharmacological effects. While this compound in its current form is not a covalent inhibitor, it could be modified to include a reactive "warhead" that can form a covalent bond with a specific amino acid residue (e.g., cysteine) in the target's active site. nih.govrug.nlnih.govmdpi.comacs.org This approach can lead to drugs with increased potency and duration of action.

PROTAC Design and Targeted Protein Degradation Using Benzamide Scaffolds

Targeted Protein Degradation (TPD) is a novel therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. crownbio.comresearchgate.netresearchgate.net Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate this process. crownbio.comresearchgate.netnih.govnih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov

The benzamide scaffold has been successfully used as a ligand for the E3 ligase Cereblon (CRBN). nih.govacs.orgresearchgate.netnih.gov This opens up the exciting possibility of using a derivative of this compound as a building block for a PROTAC. By attaching a ligand for a specific protein of interest to the benzamide scaffold, a novel PROTAC could be designed to trigger the degradation of that protein. This strategy offers a way to target proteins that have been traditionally considered "undruggable." researchgate.net

Table 2: Components of a Benzamide-Based PROTAC

PROTAC Component Function Example based on this compound
Target Protein Ligand Binds to the protein of interest. A moiety that specifically binds to a cancer-related protein.
Linker Connects the two ligands. An alkyl or polyethylene glycol chain of optimal length.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase. A derivative of this compound that binds to Cereblon.

Development of Novel Chemical Probes and Biosensors

Chemical probes are small molecules used to study the function of proteins and other biomolecules in living systems. A derivative of this compound could be developed into a chemical probe by incorporating a reporter tag, such as a fluorescent group or a biotin molecule. This would allow researchers to visualize the localization of the compound within cells and to identify its binding partners.

Furthermore, the benzamide scaffold could be integrated into the design of biosensors. A biosensor is a device that detects the presence of a specific biological analyte. For instance, a benzamide-based biosensor could be designed to detect the activity of a particular enzyme, where the binding of the benzamide to the enzyme would trigger a measurable signal.

Potential for Scaffold Hopping and Lead Optimization

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure (scaffold) of a known active compound to identify new chemotypes with similar biological activity but improved properties. namiki-s.co.jpnih.govbhsai.org Starting from this compound, scaffold hopping could lead to the discovery of novel benzamide analogs with enhanced potency, selectivity, or pharmacokinetic profiles. nih.govbhsai.org

Lead optimization is the process of refining a promising lead compound to improve its drug-like properties. danaher.comrsc.orgpatsnap.comresearchgate.net For this compound, this could involve systematic modifications of its structure, such as altering the substituents on the phenyl rings or modifying the amide linkages. rsc.orgpatsnap.com Computational tools can guide this process by predicting the impact of these modifications on the compound's properties. patsnap.com

Exploration of New Therapeutic Areas and Non-Biological Applications

The benzamide class of compounds has a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. nih.govresearchgate.net While the specific therapeutic applications of this compound are yet to be fully elucidated, its structural features suggest potential for exploration in various disease areas. High-throughput screening and phenotypic screening assays can be employed to identify novel therapeutic indications.

Beyond medicine, benzamides have applications in materials science and catalysis. guidechem.comsolubilityofthings.com For example, they can be used as intermediates in the synthesis of dyes and plastics. solubilityofthings.com The unique chemical properties of this compound could also be explored for its potential use as a catalyst in organic reactions or as a building block for novel polymers with specific functionalities. guidechem.com The crystalline properties of benzamides are also of interest in materials science. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzamido-N-(2-chlorophenyl)benzamide, and how are intermediates characterized?

  • Methodology :

  • Synthesis : React 3,5-dichlorobenzoyl chloride with substituted aryl amines (e.g., 2-chloroaniline) in N,N′-dimethylformamide (DMF) at 60°C. Microwave-assisted methods (2 min irradiation) can improve reaction efficiency for derivatives .
  • Purification : Use column chromatography with ethyl acetate/hexane (80:20 v/v) for intermediate isolation. Final products are recrystallized via slow evaporation from ethyl acetate/hexane mixtures .
  • Characterization : Confirm intermediates and products via 1H^1H/13C^{13}C-NMR, IR (amide C=O stretch ~1650–1680 cm1^{-1}), and X-ray crystallography for structural validation. For example, space group assignments (e.g., triclinic P1P\overline{1}) and unit cell parameters (e.g., a=5.047A˚,α=107.59a = 5.047 \, \text{Å}, \alpha = 107.59^\circ) are critical for structural confirmation .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of benzamide derivatives?

  • Methodology :

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane 4:1 v/v) to enhance solubility and slow evaporation rates, promoting single-crystal growth .
  • Temperature Control : Maintain stable temperatures (e.g., 298 K) during evaporation to avoid rapid nucleation.
  • Validation : Confirm crystal quality via pre-experiment microscopy and preliminary diffraction tests. For example, compound 4 in crystallized in P1P\overline{1} with Z=2Z = 2, requiring careful refinement of hydrogen positions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disordered atoms, hydrogen bonding ambiguities) be resolved during refinement?

  • Methodology :

  • Software Tools : Use SHELXL for small-molecule refinement. Apply restraints for disordered regions (e.g., rotating groups, isotropic displacement parameters). For hydrogen atoms, refine using a riding model (Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C)) or free refinement for NH groups .
  • Validation : Cross-check with PLATON or OLEX2 to validate hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds in ) and assess RintR_{\text{int}} values (<5% for high-quality data) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzamide derivatives with potential bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., chloro, trifluoromethyl) on the benzene or chlorophenyl rings to assess electronic/steric effects. For example, highlights the role of trifluoromethyl groups in agrochemical activity .
  • Biological Assays : Test analogs for target-specific activity (e.g., kinase inhibition, antimicrobial assays). Use dose-response curves (IC50_{50}) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
  • Data Interpretation : Apply multivariate analysis (e.g., QSAR models) to quantify substituent contributions to activity .

Q. How can polymorphism or solvatomorphism in benzamide derivatives be systematically investigated?

  • Methodology :

  • Screening : Recrystallize compounds from diverse solvents (e.g., ethanol, acetonitrile) and temperatures to induce polymorphic forms.
  • Characterization : Use PXRD to distinguish polymorphs (e.g., peak shifts at 2θ=10302\theta = 10^\circ–30^\circ) and DSC/TGA to analyze thermal stability (e.g., melting point variations >5°C indicate polymorphism) .
  • Case Study : reports two distinct crystal forms (triclinic P1P\overline{1} vs. monoclinic PnPn) based on substituent positioning, highlighting the impact of aryl group geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.